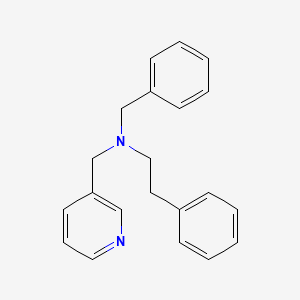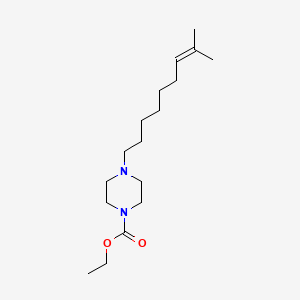![molecular formula C20H26N2O B3851735 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3851735.png)
1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane
Overview
Description
1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of diazepanes and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513 acts as a selective antagonist of the benzodiazepine site on the GABA(A) receptor. This means that it blocks the binding of benzodiazepines to the receptor, which in turn affects the activity of the receptor.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a range of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines, suggesting that it may have potential as an antidote for benzodiazepine overdose. This compound 15-4513 has also been found to have anxiogenic effects, which may be useful in studying the mechanisms of anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513 is its high selectivity for the benzodiazepine site on the GABA(A) receptor. This makes it a useful tool for studying the function of this receptor in isolation. However, its anxiogenic effects may limit its use in certain experiments, and its potential as an antidote for benzodiazepine overdose requires further investigation.
Future Directions
There are several future directions for research on 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513. One area of interest is its potential as an antidote for benzodiazepine overdose. Further studies are needed to determine the efficacy and safety of this compound 15-4513 in this context. Another area of interest is the use of this compound 15-4513 in the study of anxiety and related disorders. Finally, the development of new compounds based on the structure of this compound 15-4513 may lead to the discovery of more selective and potent ligands for the benzodiazepine site on the GABA(A) receptor.
Scientific Research Applications
1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513 has been widely used in scientific research as a tool to study the function of GABA(A) receptors. These receptors are important targets for many drugs, including benzodiazepines, which are commonly used as anxiolytics and sedatives.
properties
IUPAC Name |
1-methyl-4-[(4-phenylmethoxyphenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-21-12-5-13-22(15-14-21)16-18-8-10-20(11-9-18)23-17-19-6-3-2-4-7-19/h2-4,6-11H,5,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFIRVKLWWWLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)propyl]-N-(4-fluorobenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3851654.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol](/img/structure/B3851673.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]decahydroquinoline](/img/structure/B3851677.png)
![N-[3-(dimethylamino)propyl]-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3851678.png)
![1-acetyl-4-[3-(4-chlorophenoxy)benzyl]piperazine](/img/structure/B3851682.png)
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol](/img/structure/B3851684.png)


![2-{isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3851705.png)
![(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3851707.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B3851723.png)
![2-[benzyl(3-bromo-4-fluorobenzyl)amino]ethanol](/img/structure/B3851738.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3851745.png)